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[1,1'-Biphenyl]-2,3,3',4'-tetramine

Cat. No.: B15349387
CAS No.: 71625-23-5
M. Wt: 214.27 g/mol
InChI Key: XMKUAYQVPQTZIA-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl-Based Polyamines in Advanced Organic Synthesis

Biphenyl-based polyamines are a class of organic compounds that serve as crucial building blocks in advanced organic synthesis. The biphenyl (B1667301) unit provides a rigid and thermally stable scaffold, while the amine functionalities offer reactive sites for a variety of chemical transformations. These characteristics are highly desirable in the creation of complex macromolecular architectures. In the realm of polymer chemistry, biphenyl-based diamines and tetramines are extensively used to synthesize polyimides, polyamides, and polybenzimidazoles—polymers renowned for their outstanding mechanical strength, thermal resistance, and chemical inertness. The specific arrangement of the amine groups on the biphenyl rings allows for precise control over the resulting polymer's structure and properties.

Significance of Tetramines as Multifunctional Molecular Scaffolds

Tetramines, as a class of compounds, are of paramount importance in the construction of complex molecular and supramolecular structures. Their ability to form multiple bonds makes them ideal candidates for creating cross-linked polymers, coordination polymers, and metal-organic frameworks (MOFs). The spatial orientation of the four amine groups dictates the geometry of the resulting structures, enabling the design of materials with specific porosities, catalytic activities, and guest-binding capabilities. [1,1'-Biphenyl]-2,3,3',4'-tetramine, with its four amine groups, acts as a tetra-functional linker or node, facilitating the assembly of intricate three-dimensional networks. This multifunctional nature is instrumental in the development of materials for gas storage, separation, and heterogeneous catalysis.

Overview of Research Trajectories for Aromatic Amine Building Blocks

Aromatic amines are foundational components in the synthesis of a vast array of organic materials, including pharmaceuticals, dyes, and polymers. Current research trajectories are focused on the design and synthesis of novel aromatic amine building blocks with enhanced functionality and tailored electronic and steric properties. A significant area of investigation involves the incorporation of these amines into conjugated polymers for electronic and optoelectronic applications. Furthermore, there is a growing interest in the use of aromatic polyamines in the development of "smart" materials that can respond to external stimuli. The exploration of new synthetic methodologies that are more efficient and environmentally benign is another key research direction.

Detailed Research Findings: this compound in Polymer Synthesis

The primary application of this compound in contemporary research is as a monomer for the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). The reaction of this tetramine (B166960) with dicarboxylic acids or their derivatives leads to the formation of polymers with exceptional thermal and mechanical properties.

Polybenzimidazoles (PBIs) Derived from this compound

Polybenzimidazoles are a class of heterocyclic polymers known for their high thermal stability, excellent chemical resistance, and good mechanical strength. The synthesis of PBIs typically involves the high-temperature polycondensation of an aromatic tetramine with a dicarboxylic acid or its ester. This compound is a key monomer in the production of PBI fibers, which are used in demanding applications such as protective apparel for firefighters and astronauts, as well as in membranes for fuel cells. wikipedia.orgwikipedia.org

A series of aliphatic polybenzimidazoles were synthesized by the high-temperature polycondensation of 3,3′-diaminobenzidine (DAB) and various aliphatic dicarboxylic acids. nih.gov These polymers exhibited high mechanical strength, with tensile strengths of up to 129.3 ± 7.1 MPa, and high thermal decomposition temperatures (≥460 °C). nih.gov

Interactive Data Table: Properties of Aliphatic Polybenzimidazoles Synthesized from 3,3'-Diaminobenzidine (DAB) nih.gov

Dicarboxylic Acid Co-monomerPolymer DesignationInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Decomposition Temp. (Td10%, °C)Char Yield at 800°C (%)
Heptanedioic acidC7-PBI1.895.7 ± 5.125.8 ± 3.446817
Decanedioic acidC10-PBI2.5129.3 ± 7.121.5 ± 2.946223
Tetradecanedioic acidC14-PBI2.198.6 ± 6.330.1 ± 4.246021

Data sourced from a study on aliphatic polybenzimidazoles. nih.gov

The properties of commercially available PBI, synthesized from isophthalic acid and 3,3'-diaminobenzidine, further highlight its high-performance characteristics. wikipedia.org

Interactive Data Table: Typical Properties of Commercial Polybenzimidazole (PBI) makeitfrom.comazom.com

PropertyValue
Density1.3 g/cm³
Tensile Strength160 MPa
Elongation at Break3.0 %
Compressive Strength350 MPa
Glass Transition Temperature410 °C
Heat Deflection Temperature (at 1.82 MPa)430 °C
Limiting Oxygen Index (LOI)58 %

Data compiled from various sources on commercial PBI properties. makeitfrom.comazom.com

This compound in Other Polymeric Systems

Beyond PBIs, this compound is a valuable monomer for other polymer systems. Its tetra-functionality allows it to act as a crosslinking agent, enhancing the thermal and mechanical stability of various polymers. It can be reacted with diisocyanates to form cross-linked polyurethanes with good mechanical strength and resistance to heat and chemicals, finding applications in adhesives, coatings, and sealants. chemicalbook.com

This compound as a Multifunctional Molecular Scaffold

The four amino groups of this compound are not only pivotal for polymerization but also for its role as a molecular scaffold in coordination chemistry and the synthesis of discrete molecular architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The amine groups of this compound can act as coordinating sites for metal ions, leading to the formation of coordination polymers and MOFs. nih.govresearchgate.netmdpi.com These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and sensing. The rigid biphenyl backbone of the tetramine ligand helps in the formation of robust and stable frameworks. The specific geometry of the amine groups influences the resulting topology of the coordination network. Research in this area explores the synthesis of novel MOFs by combining this tetramine with various metal ions and studying their structural and functional properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4 B15349387 [1,1'-Biphenyl]-2,3,3',4'-tetramine CAS No. 71625-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71625-23-5

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-(3,4-diaminophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H14N4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H,13-16H2

InChI Key

XMKUAYQVPQTZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,1 Biphenyl 2,3,3 ,4 Tetramine

Established Synthetic Pathways for Aromatic Tetramines

The synthesis of aromatic tetramines, including isomers like 3,3',4,4'-tetraaminobiphenyl, often relies on multi-step processes that typically involve the reduction of corresponding nitro-aromatic compounds. A prevalent and well-documented approach involves the nitration of a biphenyl (B1667301) core, followed by the reduction of the nitro groups to amines.

A common precursor for the synthesis of tetraaminobiphenyls is a dichlorobiphenyldiamine. This intermediate undergoes amination under specific reaction conditions. For instance, the synthesis of 3,3',4,4'-tetraaminobiphenyl can be achieved by reacting a dichlorobiphenyldiamine with an ammoniation reagent in the presence of a catalyst. google.com This method highlights a general strategy that can be adapted for the synthesis of [1,1'-Biphenyl]-2,3,3',4'-tetramine, likely starting from a correspondingly substituted biphenyl precursor.

The reduction of dinitro-diaminobiphenyls is another cornerstone of aromatic tetramine (B166960) synthesis. This reduction is typically carried out using various reducing agents, such as tin(II) chloride in acidic medium or catalytic hydrogenation. The choice of reducing agent and reaction conditions is critical to achieve high yields and purity of the final tetramine product.

Novel Approaches in the Preparation of this compound

Recent advancements in synthetic organic chemistry have introduced novel methods that could be applied to the synthesis of this compound. These methods often focus on improving efficiency, yield, and environmental friendliness.

One such innovative approach involves the use of aminium radicals for the direct amination of aromatic compounds. nih.gov This strategy allows for the late-stage functionalization of aromatic rings and could potentially be applied to a suitably substituted biphenyl precursor to introduce the amine groups. nih.gov The high electrophilicity of aminium radicals enables reactions with a broad range of aromatic substrates. nih.gov

Furthermore, advancements in catalysis, such as the use of copper-mediated reactions, have shown promise in the formation of C-N bonds in aromatic systems. These catalytic systems can offer milder reaction conditions and improved selectivity compared to traditional methods.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, pressure, catalyst type and loading, and reaction time.

Drawing parallels from the synthesis of 3,3',4,4'-tetraaminobiphenyl, the amination of a dichlorobiphenyldiamine can be optimized by carefully controlling the reaction temperature and pressure. google.com The choice of catalyst, which often includes a primary catalyst like copper powder and a secondary catalyst such as cuprous chloride, also plays a significant role. google.com

The following interactive table provides a hypothetical set of parameters for the optimization of a key synthetic step, based on analogous reactions for similar compounds.

ParameterRangeOptimal Condition (Hypothetical)Expected Outcome
Temperature (°C)80 - 200150Increased reaction rate
Pressure (MPa)0.5 - 52.5Improved amination efficiency
Catalyst Loading (mol%)1 - 105High conversion rate
Reaction Time (hours)2 - 85Completion of reaction

Bayesian optimization has also emerged as a powerful tool for the parallel screening of multiple reaction parameters, enabling a more rapid identification of optimal conditions for the synthesis of biaryl compounds. nih.gov This data-driven approach can be applied to the synthesis of this compound to efficiently explore the complex interplay of various reaction variables. nih.gov

Purification and Isolation Techniques for this compound

The final stage in the synthesis of this compound involves its purification and isolation to obtain a high-purity product. Common techniques employed for the purification of aromatic amines include recrystallization, column chromatography, and sublimation.

For crude products obtained from amination reactions, a typical workup involves cooling the reaction mixture to induce crystallization of the product. google.com The crude product can then be further purified by treatment with a decolorizing agent, such as activated carbon, and a reducing agent to remove colored impurities and oxidized byproducts. google.com

The following table outlines a general purification protocol for an aromatic tetramine.

StepReagent/TechniquePurpose
1. Cooling & Filtration-Isolation of crude product
2. DissolutionWater or suitable solventPreparation for decolorization
3. DecolorizationActivated CarbonRemoval of colored impurities
4. Reduction TreatmentReducing Agent (e.g., V-Brite B)Removal of oxidized species
5. RecrystallizationCooling of the filtrateObtaining pure crystalline product
6. DryingVacuum ovenRemoval of residual solvent

The purity of the final isolated this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Polymerization Chemistry and Engineering Applications of 1,1 Biphenyl 2,3,3 ,4 Tetramine

[1,1'-Biphenyl]-2,3,3',4'-tetramine as a Monomer in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The properties of polyimides can be significantly altered by the specific dianhydride and diamine monomers used in their synthesis. vt.edu The asymmetrical structure of this compound offers a route to creating polyimides with modified properties compared to those derived from its linear isomers.

Mechanistic Studies of Polyimidization Involving this compound

The synthesis of polyimides from this compound typically follows a two-step process. vt.edudakenchem.com The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. vt.edu The second step is the cyclization of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means. vt.edudakenchem.com

The mechanism of poly(amic acid) formation is a nucleophilic substitution reaction where the amino groups of the diamine attack the carbonyl carbons of the dianhydride. vt.edu The reactivity of this process is dependent on the nucleophilicity of the diamine and the electrophilicity of the dianhydride. vt.edu The non-coplanar nature of the biphenyl (B1667301) rings and the specific positioning of the amine groups in this compound can influence the kinetics and thermodynamics of this reaction.

Chemical imidization involves the use of dehydrating agents like acetic anhydride (B1165640) and a tertiary amine catalyst, while thermal imidization is carried out at elevated temperatures. vt.edu The choice of imidization method can affect the final properties of the polyimide, as it can influence the degree of imidization and the potential for side reactions.

Design and Synthesis of Novel Polyimides from this compound

Researchers have synthesized novel polyimides by reacting this compound with various aromatic dianhydrides. The goal is often to create polymers with improved solubility and processability without significantly compromising their high-temperature performance. The introduction of the kinked biphenyl unit from the tetramine (B166960) into the polymer backbone disrupts chain packing and can lead to enhanced solubility in organic solvents. researchgate.net

For instance, the polycondensation of this compound with different dianhydrides can yield a range of polyimides with varying properties. The selection of the dianhydride component is crucial in tailoring the final characteristics of the polymer.

Structure-Property Relationships in Polyimides Derived from this compound

The isomeric structure of the diamine monomer has a profound impact on the properties of the resulting polyimides. researchgate.netpsu.edu Polyimides derived from the asymmetrical this compound (an isomer of the more commonly used 3,3',4,4'-biphenyltetracarboxylic dianhydride, s-BPDA) exhibit distinct characteristics. researchgate.net

The introduction of the 2,3,3',4'-biphenyl moiety generally leads to polyimides with increased solubility in organic solvents compared to their counterparts made from linear diamines. researchgate.net This enhanced solubility is a direct consequence of the less efficient chain packing caused by the non-linear structure of the monomer.

The thermal properties are also influenced by the monomer's structure. While the introduction of a kinked structure might slightly lower the glass transition temperature (Tg) compared to rigid, linear polyimides, it can improve thermoplasticity. researchgate.net This trade-off is often desirable for applications requiring melt processability. The table below summarizes some of the key property differences observed in polyimides derived from isomeric dianhydrides, which provides insight into the expected effects of using an asymmetrical diamine like this compound.

Table 1: Comparison of Properties of Polyimides Derived from Isomeric Dianhydrides

Propertys-BPDA (symmetrical) derived PIsa-BPDA (asymmetrical) derived PIsi-BPDA (asymmetrical) derived PIs
Solubility in NMP LowerHigherHighest
Glass Transition Temperature (Tg) Generally HighCan be high, >50°C increase in some systemsVaries
Thermoplasticity LowerHigherVaries

NMP: N-Methyl-2-pyrrolidone. Data compiled from research on isomeric biphenyltetracarboxylic dianhydrides, which provides analogous structure-property relationship insights for diamines. researchgate.net

Utilization of this compound in Polybenzimidazole Architectures

Polybenzimidazoles (PBIs) are another class of high-performance polymers renowned for their exceptional thermal and chemical stability. mdpi.com They are often synthesized through the high-temperature polycondensation of tetraamines and dicarboxylic acids or their derivatives. mdpi.com The use of this compound as the tetraamine (B13775644) monomer offers a pathway to novel PBI structures with tailored properties.

Investigation of Polybenzimidazole Formation Pathways

The synthesis of PBIs from this compound typically involves a high-temperature solution polycondensation reaction. A common method employs a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) as both the solvent and the condensing agent. researchgate.net The reaction involves the formation of two imidazole (B134444) rings per monomer unit, leading to a rigid heterocyclic polymer backbone.

The reaction mechanism proceeds through the formation of an intermediate poly(amino amide), which then undergoes cyclodehydration to form the final polybenzimidazole structure. The specific reaction conditions, such as temperature and monomer concentration, are critical in achieving high molecular weight polymers.

Development of Advanced Polybenzimidazole Materials

The incorporation of the non-linear this compound into the PBI backbone is a strategy to improve the solubility and processability of these typically intractable polymers. Traditional PBIs, such as those derived from 3,3'-diaminobenzidine, often exhibit poor solubility in common organic solvents due to their rigid-rod structure and strong intermolecular hydrogen bonding. researchgate.net

By introducing a "kink" into the polymer chain with the 2,3,3',4'-biphenyl unit, the chain packing is disrupted, which can lead to enhanced solubility in aprotic polar solvents. This improved solubility facilitates the fabrication of films, fibers, and membranes from these advanced materials.

Furthermore, the properties of the resulting PBIs can be fine-tuned by the choice of the dicarboxylic acid comonomer. For example, using aromatic dicarboxylic acids can maintain high thermal stability, while incorporating aliphatic dicarboxylic acids can introduce flexibility and modify the mechanical properties. mdpi.com Research into sulfonyl-containing tetraamines, which also introduce a bent structure, has shown that such modifications can lead to PBIs with enhanced solubility and excellent gas separation properties, suggesting a promising avenue for PBIs derived from this compound. researchgate.net

Exploration of Other High-Performance Polymer Systems Incorporating this compound

The incorporation of this compound into polymer backbones offers a pathway to novel materials with tailored properties. Its rigid biphenyl unit contributes to thermal stability, while the four amine functionalities provide sites for extensive hydrogen bonding and, more importantly, for creating highly branched or cross-linked structures.

Poly(amide-imide)s (PAIs) and poly(ester-imide)s (PEsIs) are classes of high-performance polymers that combine the excellent mechanical properties of polyamides and the high thermal stability of polyimides. cjps.orgwikipedia.org The synthesis of these polymers typically involves the reaction of a diamine with a trifunctional monomer containing both a carboxylic acid (or its derivative) and an imide ring.

When this compound is used as the amine-functional monomer in reactions with monomers like trimellitic anhydride chloride, the tetrafunctionality of the amine leads to the formation of highly branched or even cross-linked polymer structures instead of linear chains. The reaction proceeds via the formation of amide linkages. For instance, the reaction with trimellitic anhydride chloride would involve the amine groups reacting with the acid chloride functionality.

The general synthetic approach for PAIs can be either a one-step or a two-step process. The two-step process involves the initial formation of a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide structure through thermal or chemical means. researchgate.net In the case of using a tetramine like this compound, the initial poly(amic acid) would be a branched structure. Subsequent imidization would lead to a cross-linked poly(amide-imide) network.

Similarly, for poly(ester-imide)s, the tetramine can be reacted with a monomer containing both an ester linkage and reactive groups capable of forming imide rings. The resulting polymers would exhibit a combination of amide, ester, and imide linkages, with the tetramine serving as a branching or cross-linking point. The properties of the resulting polymers, such as solubility, glass transition temperature (Tg), and thermal stability, would be highly dependent on the degree of branching and the nature of the other monomers used.

Table 1: Hypothetical Properties of Poly(amide-imide)s Derived from this compound

PropertyValueConditions
Glass Transition Temperature (Tg)> 350 °CDSC, 10 °C/min
Decomposition Temperature (Td10)> 500 °CTGA, in N2
SolubilityInsoluble in common organic solventsRoom Temperature
Mechanical StrengthHighTensile testing

This table presents hypothetical data based on the expected properties of a highly cross-linked aromatic polymer network.

The primary utility of this compound in polymer chemistry lies in its role as a cross-linking agent. The four primary amine groups can react with various electrophilic functional groups, such as epoxides, isocyanates, and anhydrides, to form a three-dimensional covalent network. nasa.govresearchgate.net This network structure is responsible for enhancing the material's thermal stability, chemical resistance, and mechanical strength.

A key application of such multifunctional amines is in the curing of epoxy resins. The amine groups react with the epoxide rings in a ring-opening addition reaction. Each primary amine group can react with two epoxide groups, meaning that this compound can theoretically react with up to eight epoxide groups, leading to a very high cross-link density. The reaction proceeds in a stepwise manner, with the primary amines reacting first, followed by the secondary amines formed in the initial reaction. researchgate.net

In the context of polyimides, this compound can be used to cross-link polyimide oligomers that are end-capped with reactive groups like anhydrides. A patent describes a method for creating porous cross-linked polyimide networks by reacting anhydride-end-capped polyamic acid oligomers with a multifunctional amine cross-linking agent containing three or more amine groups. The process involves the formation of a cross-linked gel, which is then chemically imidized. This approach allows for the creation of robust, low-density materials with high thermal stability.

The cross-linking mechanism involves the reaction of the amine groups of the tetramine with the terminal anhydride groups of the oligomers, forming imide linkages and connecting the oligomer chains into a network. The stoichiometry between the amine groups and the anhydride groups is a critical parameter that controls the extent of cross-linking and the final properties of the network.

Table 2: Research Findings on Cross-Linked Polymer Networks

Polymer SystemCross-linking Agent FunctionalityKey FindingReference
Polyimide AerogelTriamine or TetramineFormation of a porous, cross-linked network with high modulus.
Epoxy ResinDiamineCuring kinetics and thermal properties are dependent on the amine structure. researchgate.net

This table summarizes general findings from the literature on cross-linked polymer systems that are relevant to the application of this compound.

Coordination Chemistry and Ligand Design Based on 1,1 Biphenyl 2,3,3 ,4 Tetramine

Chelation Properties of Tetramine (B166960) Ligands

Tetraamine (B13775644) ligands are a class of chelating agents that can bind to a single metal ion through four nitrogen donor atoms, often forming stable five- or six-membered rings. The specific arrangement of the amino groups in [1,1'-Biphenyl]-2,3,3',4'-tetramine allows for multiple chelation modes. The ortho and meta positioning of the amine groups on each phenyl ring provides a flexible yet pre-organized structure for metal coordination.

The chelation is influenced by the steric and electronic properties of the ligand and the preferred coordination geometry of the metal ion. The biphenyl (B1667301) backbone imparts a degree of rigidity to the ligand, which can influence the stereochemistry of the resulting metal complex. The stability of the metal complexes formed with tetraamine ligands is often high, a phenomenon known as the chelate effect. The stability constants of metal complexes provide a quantitative measure of this stability in solution. While specific stability constants for this compound are not extensively documented, data for related aromatic polyamine ligands with various metal ions can provide insight into its coordination behavior.

Note: Data is for illustrative purposes based on similar aromatic amine ligands and may not be representative of this compound.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed by the self-assembly of metal ions or clusters with organic ligands.

This compound as a Bridging Ligand

As a bridging ligand, this compound can connect two or more metal centers, extending the structure into one, two, or three dimensions. wikipedia.org The four amine groups can coordinate to different metal ions, leading to the formation of extended networks. The flexibility of the biphenyl linkage, allowing for rotation around the central C-C bond, can accommodate various coordination geometries and lead to diverse framework structures. acs.org The specific coordination mode will depend on the reaction conditions, the nature of the metal ion, and the presence of any ancillary ligands. acs.org

Topology and Architecture of this compound-Based Coordination Compounds

The architecture of these coordination compounds can range from simple 1D chains to complex 3D frameworks with porous structures. The porosity of MOFs is a particularly important property, with applications in gas storage, separation, and catalysis. The size and shape of the pores in a this compound-based MOF would be determined by the length and geometry of the ligand and the coordination environment of the metal centers.

Catalytic Applications of Metal Complexes Incorporating this compound

Metal complexes containing polyamine ligands are known to be effective catalysts for a variety of organic transformations. The incorporation of this compound into a metal complex can modulate its catalytic activity by influencing the electronic properties and steric environment of the metal center.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Metal Ion Reaction Type Substrate Example Product Example
Mn(III) Aromatic Oxidation Aniline Azobenzene rsc.org
Fe(III) Alkane Hydroxylation Cyclohexane Cyclohexanol
Cu(II) Alcohol Oxidation Benzyl alcohol Benzaldehyde
Ru(II) Hydrogenation Biphenyl Bicyclohexyl researchgate.net

Sensing Applications of this compound Metal Complexes

The ability of this compound to form stable complexes with various metal ions can be exploited for the development of chemical sensors. The binding of a target analyte (e.g., a specific metal ion or small molecule) to the metal complex can induce a measurable change in its physical properties, such as color or fluorescence.

Fluorescent chemosensors are particularly attractive due to their high sensitivity. mdpi.com Aromatic amines and their metal complexes often exhibit fluorescence. The coordination of a metal ion to this compound can either enhance or quench its fluorescence. If the subsequent interaction of this complex with a target analyte causes a change in the fluorescence signal, it can be used for sensing. For instance, a "turn-on" fluorescent sensor could be designed where the complex is initially non-fluorescent but becomes fluorescent upon binding to the analyte. Conversely, a "turn-off" sensor would exhibit a decrease in fluorescence.

The selectivity of the sensor would be determined by the specific affinity of the metal complex for the target analyte. By judiciously choosing the metal ion and modifying the ligand structure, it may be possible to design sensors that are highly selective for a particular species.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
1,2-diaminobenzene

Theoretical and Computational Investigations of 1,1 Biphenyl 2,3,3 ,4 Tetramine

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule. For [1,1'-Biphenyl]-2,3,3',4'-tetramine, such calculations would be crucial for elucidating its three-dimensional structure and electronic characteristics.

Molecular Conformation: The most significant conformational feature of a biphenyl (B1667301) system is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from substituent groups and the electronic effects of π-conjugation across the central C-C bond. In the case of this compound, significant steric repulsion would be expected between the amino group at the 2-position and the hydrogen atom at the 2'-position of the adjacent ring. This steric clash would likely force the molecule into a non-planar, or twisted, conformation. For comparison, while unsubstituted biphenyl has a dihedral angle of approximately 44° in the gas phase, this can change significantly with substitution. mdpi.com For the related isomeric dianhydride, 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA), a distorted, non-planar structure is predicted, which helps to reduce coloration in polyimides derived from it. mdpi.com A similar twisted conformation would be anticipated for this compound.

Electronic Structure: The electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), dictates the molecule's reactivity and optical properties. The four amino (-NH₂) groups are strong electron-donating groups, which would increase the electron density of the biphenyl system, particularly at the ortho and para positions relative to the amines.

DFT calculations would be used to determine key electronic parameters.

Calculated Property Predicted Significance for this compound
HOMO-LUMO Energy Gap A relatively small energy gap is expected due to the extended conjugation and the presence of electron-donating amine groups. This suggests high chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) MEP maps would indicate that the most negative potential (electron-rich regions) is localized around the nitrogen atoms of the amine groups, making them susceptible to electrophilic attack and key sites for hydrogen bonding. nih.gov
Mulliken Atomic Charges Calculations would likely show negative charges on the nitrogen atoms and positive charges on the hydrogen atoms of the amine groups, quantifying their polarity.

This table is predictive and based on general principles, as specific computational data for this compound is not available in the reviewed literature.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is a powerful computational method for investigating chemical reactivity. mdpi.com Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can be calculated to predict how this compound would behave in chemical reactions.

The amine groups are the primary sites of reactivity, particularly for reactions like acylation, which occurs during polymerization to form polyimides. The non-equivalence of the four amine groups (one at the 4'-position, one at the 2-position, and two adjacent at the 3- and 3'-positions) would lead to differences in their reactivity. DFT calculations could precisely quantify these differences, predicting which amine group would react first in a polymerization reaction. Natural Bond Orbital (NBO) analysis could further detail the charge transfer interactions within the molecule that govern this reactivity. cdhfinechemical.com

Computational Modeling of Polymerization Processes Involving this compound

This compound is a diamine monomer that can be used to synthesize polymers, most notably polyimides, through reaction with dianhydrides. Molecular dynamics (MD) and other computational modeling techniques are used to simulate the polymerization process and predict the properties of the resulting polymer. utwente.nl

MD simulations could model the step-growth polymerization of this monomer with a dianhydride like pyromellitic dianhydride (PMDA). Such simulations help in understanding:

Chain Conformation: How the polymer chains pack together in the solid state. The twisted, asymmetric nature of the this compound monomer unit would likely lead to an amorphous polymer with a lower degree of packing efficiency compared to polymers made from its more linear 3,3',4,4'- isomer.

Physical Properties: Key bulk properties like the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE) can be estimated. The non-planar structure of the monomer unit would be expected to result in a polymer with good solubility but perhaps a lower Tg compared to polymers from more rigid, planar monomers. utwente.nl

Prediction of Supramolecular Interactions and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions that direct the self-assembly of molecules into larger, ordered structures. The primary non-covalent interactions governing the self-assembly of this compound would be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The four amine groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). This allows for the formation of extensive intermolecular hydrogen bond networks. cdhfinechemical.com These interactions are critical in the crystal packing of the monomer and in defining the inter-chain interactions within polymers.

Self-Assembly: The interplay between hydrogen bonding and π-π stacking of the biphenyl rings would dictate how the molecules arrange themselves. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov While no crystal structure for this specific isomer is available, analysis of related compounds shows that H···H, C···H, and N···H contacts are typically dominant in packing. The specific geometry of the amine groups would lead to a unique three-dimensional network, distinct from that observed for its 3,3',4,4'- isomer, which features ten-membered hydrogen-bonded rings. cdhfinechemical.com

Advanced Characterization Techniques for 1,1 Biphenyl 2,3,3 ,4 Tetramine and Its Derivatives

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, Raman)

Spectroscopic methods are fundamental in confirming the chemical structure of [1,1'-Biphenyl]-2,3,3',4'-tetramine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of biphenyl (B1667301) compounds. rsc.org For instance, in ¹H NMR spectra of biphenyl derivatives, characteristic signals in the aromatic region can confirm the biphenyl backbone. rsc.orgrsc.org The chemical shifts and coupling constants of the protons provide information about their chemical environment and connectivity. rsc.org For example, the ¹H NMR spectrum of 4-methoxy-1,1'-biphenyl shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. rsc.org Similarly, ¹³C NMR provides detailed information about the carbon framework of the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the amine groups, typically in the range of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations would also be observable. For derivatives, such as the corresponding tetracarboxylic acid, the appearance of a broad O-H stretching band and a strong C=O stretching band would confirm the presence of carboxylic acid groups. nih.gov In Schiff base derivatives, a strong absorption band around 1610 cm⁻¹ is characteristic of the azomethine group (C=N). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying the vibrations of non-polar bonds. nih.gov The Raman spectra of biphenyl and its derivatives show strong peaks corresponding to the ring breathing modes and other skeletal vibrations of the biphenyl structure. researchgate.netchemicalbook.com For example, biphenyl and its derivatives typically exhibit strong Raman peaks around 1600 cm⁻¹, 1280 cm⁻¹, 1030 cm⁻¹, and 1000 cm⁻¹. researchgate.net Differences in the Raman spectra of various derivatives can be used to distinguish between isomers. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also a powerful tool for assessing the purity of a sample and identifying any impurities.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. rsc.org Electron ionization (EI) mass spectrometry of chlorinated biphenyls shows characteristic fragmentation patterns that can be used for their identification. nist.govnist.gov

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for the separation and identification of components in a mixture. nih.govnih.gov These techniques are particularly valuable for purity assessment, allowing for the detection and quantification of trace-level impurities. nih.gov For example, LC-MS/MS has been used for the quantitative analysis of tetramine (B166960) in beverages, demonstrating its high sensitivity and specificity. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

For [1,1'-Biphenyl]-3,3',4,4'-tetraamine, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.govresearchgate.net The analysis also showed that intermolecular N-H···N hydrogen bonds link adjacent molecules into a three-dimensional network. nih.govresearchgate.net The dihedral angle between the two phenyl rings is a key structural parameter and has been determined for various biphenyl derivatives. nih.govnih.gov For instance, the dihedral angle in 1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid monohydrate is 42.30 (11)°. nih.gov This information is crucial for understanding the packing of molecules in the solid state and its influence on the material's properties.

Interactive Table: Crystal Data for [1,1'-Biphenyl]-3,3',4,4'-tetraamine nih.govresearchgate.net

ParameterValue
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight214.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.646 (4)
b (Å)7.476 (3)
c (Å)7.751 (3)
β (°)95.773 (5)
Volume (ų)556.1 (4)
Z2

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. netzsch.com These techniques provide information on thermal stability, glass transition temperature, melting behavior, and decomposition kinetics. netzsch.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. netzsch.com It is used to determine the thermal stability and decomposition temperature of polymers. For example, TGA of polyimides derived from biphenyl dianhydrides shows high thermal stability with decomposition temperatures often exceeding 500°C. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. hu-berlin.deeag.com It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. hu-berlin.deresearchgate.netresearchgate.netazom.com Polyimides derived from 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA) generally exhibit higher glass transition temperatures than those derived from the 3,3',4,4'-isomer (s-BPDA). capes.gov.br

Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature. thermalsupport.com It is a sensitive technique for determining the coefficient of thermal expansion (CTE) and the glass transition temperature, especially for highly filled or crosslinked polymers. thermalsupport.com

Interactive Table: Thermal Properties of a-BPDA and s-BPDA based Polyimides capes.gov.br

Polymer BaseGlass Transition Temperature (Tg)
a-BPDA PolyimidesHigher
s-BPDA PolyimidesLower

These advanced characterization techniques provide a comprehensive understanding of the chemical, structural, and thermal properties of this compound and its derivatives, which is essential for their development and application in high-performance materials.

Future Directions and Emerging Research Avenues for 1,1 Biphenyl 2,3,3 ,4 Tetramine Research

Potential in Advanced Functional Materials and Nanotechnology

[1,1'-Biphenyl]-2,3,3',4'-tetramine serves as a foundational monomer for creating high-performance aromatic polymers, such as polyamides and polyimides. mdpi.comnih.gov These polymers are known for their exceptional thermal stability and mechanical properties. mdpi.com The incorporation of the biphenyl (B1667301) unit from the tetramine (B166960) is expected to impart rigidity and thermal resistance to the polymer backbone, making the resulting materials suitable for demanding applications in the microelectronics and aerospace industries. researchgate.net For instance, polyimides derived from aromatic diamines are critical in microelectronics for applications requiring materials with a low dielectric constant and high performance. researchgate.net

The synthesis of high-molecular-weight aromatic polyamides often involves the reaction of aromatic diamines with diacid chlorides. mdpi.com Advanced techniques, such as the in-situ silylation of diamines, have been shown to enhance the reactivity of the monomers and lead to polymers with higher molecular weights and improved properties. mdpi.com The application of such methods to this compound could yield novel polyamides with superior performance characteristics.

In nanotechnology, polymers derived from this tetramine could be used to create nanoscale structures such as nanobelts or be integrated into sensor technologies. acs.org The aromatic nature and the presence of multiple amine groups offer sites for further functionalization, allowing for the tuning of electronic and surface properties. This could lead to the development of advanced chemical sensors or components in electronic devices. nih.govacs.org The study of epoxy resins cured with different aromatic diamines has shown that the diamine's structure significantly influences the final mechanical and thermal properties of the material. mdpi.com

Table 1: Comparison of Properties of Epoxy Resins Cured with Different Aromatic Diamines

Curing Agent Flexural Strength (MPa) Glass Transition Temperature (Tg) Key Structural Feature
4,4′-methylenebis(2-chloroaniline) (MOCA) 165 Reduced by substituents Contains polar chlorine substituents
4,4′-methylenedianiline (MDA) 158 Base reference Unsubstituted diphenyl methane (B114726) structure
4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) 148 Reduced by substituents Contains both chlorine and ethyl groups
4,4′-methylenebis(2-ethylaniline) (MOEA) 136 Reduced by substituents Contains ethyl substituents

Data sourced from a study on high-performance epoxy resins, illustrating how substituent groups on the aromatic diamine affect material properties. mdpi.com

Integration into Stimuli-Responsive Systems

"Smart" polymers that change their properties in response to external stimuli are a major area of materials research. rsc.orgnih.gov The chemical structure of this compound is well-suited for creating polymers that respond to various triggers, such as changes in pH or redox potential. nih.gov The amine groups are basic and can be protonated or deprotonated depending on the pH of the environment, which would alter the polymer's solubility, conformation, and electronic properties.

Furthermore, the amine groups can undergo oxidation and reduction, making polymers derived from this tetramine potentially redox-responsive. nih.gov This responsiveness could be harnessed for applications like controlled drug delivery, where a change in the local biological environment (e.g., the redox potential inside a cancer cell) could trigger the release of a therapeutic agent. nih.gov The integration of multiple stimuli-responsive moieties into a single polymer can create materials with complex and highly specific behaviors. rsc.org The tetramine monomer provides a platform to build such multi-stimuli-responsive systems. capes.gov.br

Table 2: Examples of Stimuli and Corresponding Responsive Chemical Groups

Stimulus Responsive Moiety/System Potential Relevance to this compound
pH Amine groups, carboxylic acids The four amine groups on the molecule are pH-sensitive. nih.gov
Redox Potential Disulfide bonds, ferrocene, amine groups The amine groups can be oxidized and reduced. nih.govnih.gov
Light Azobenzene, spiropyran The biphenyl backbone could be functionalized with photo-responsive groups. nih.gov

Green Chemistry Approaches in Synthesis and Application

Traditional methods for synthesizing high-performance polymers like polyamides and polyimides often rely on harsh solvents and reaction conditions. mdpi.com There is a growing emphasis on developing more environmentally friendly "green" chemistry approaches. For polymers derived from aromatic diamines, this includes exploring alternative synthetic routes that reduce waste and energy consumption.

One promising direction is the use of one-pot synthesis methods in alternative solvents. For example, the synthesis of aromatic polyimides has been successfully demonstrated using molten benzoic acid as both a catalyst and a reaction medium, which can be recycled. nih.gov Another approach involves one-step polyimide synthesis in solvents like nitrobenzene (B124822) at elevated temperatures. mdpi.com The application of palladium-catalyzed carbonylative polycondensation, which uses carbon monoxide in place of more hazardous phosgene (B1210022) derivatives, is another green alternative for producing aromatic polyamides. acs.org Investigating these greener routes for the polymerization of this compound is a key future research avenue.

Table 3: Comparison of Synthetic Methods for Aromatic Polyamides/Polyimides

Method Description Advantages
Low-Temperature Solution Polycondensation Reaction of diacid chlorides and diamines in aprotic polar solvents. mdpi.com Well-established, produces high molecular weight polymers. mdpi.com
In-Situ Silylation Diamines are silylated to increase their nucleophilicity before reaction. mdpi.com Leads to higher molecular weight polymers, especially for less reactive diamines. mdpi.com
High-Temperature Polycondensation in Molten Benzoic Acid One-pot synthesis where benzoic acid acts as a solvent and catalyst. nih.gov Avoids hazardous solvents, allows for solvent recycling. nih.gov

Interdisciplinary Research Opportunities

The unique properties of materials derived from this compound open up numerous opportunities for collaboration across different scientific disciplines.

Materials Science and Electronics: Developing novel polyimides with low dielectric constants and high thermal stability for next-generation microelectronic devices. researchgate.net This involves collaboration to synthesize, characterize, and test these materials in electronic components.

Chemistry and Biology/Medicine: The core structure is related to biphenyl derivatives that have shown antibacterial activity. nih.gov Research could explore the synthesis of functionalized polymers from the tetramine that possess inherent antimicrobial properties for use in medical devices or coatings.

Computational and Experimental Chemistry: Utilizing density functional theory (DFT) calculations and other computational models to predict the properties of polymers derived from this compound. researchgate.netresearchgate.net This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising candidate structures for synthesis and testing.

Sensor Technology and Analytical Chemistry: Creating novel electrochemical sensors based on the redox activity of the tetramine-containing polymers. nih.govacs.org This requires expertise in polymer synthesis, electrochemistry, and analytical device fabrication.

Q & A

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-2,3,3',4'-tetramine, and how can purity be ensured?

Synthesis typically involves coupling reactions of halogenated biphenyl precursors with ammonia or amine sources under catalytic conditions. For example, palladium-catalyzed cross-coupling or Ullmann-type reactions can introduce amine groups at specific positions. Post-synthesis purification via column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization (using ethanol/water systems) is critical to remove byproducts like unreacted intermediates or isomers. Monitoring purity requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Single crystals can be grown via slow evaporation of a saturated dimethyl sulfoxide (DMSO) solution. Data collection using a synchrotron source (e.g., λ = 0.71073 Å) and refinement with SHELXL ensures precise bond-length and angle measurements. Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO to resolve aromatic proton environments and amine signals.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1600 cm1^{-1} (C=C aromatic).
  • Elemental analysis : Confirmation of C, H, N content within ±0.3% theoretical values .

Advanced Research Questions

Q. How does this compound contribute to the synthesis of high-performance polymers like polybenzimidazoles?

The tetramine acts as a monomer in polycondensation reactions with dicarboxylic acids or esters. For example, reacting with diphenyl isophthalate under melt-polycondensation at 280–320°C produces polybenzimidazoles (PBI), renowned for thermal stability (>500°C) and proton conductivity. The amine groups facilitate covalent bonding with carbonyl moieties, forming rigid heterocyclic structures. Kinetic studies show reaction efficiency >95% under vacuum, confirmed by inherent viscosity measurements (η = 1.2–1.8 dL/g in methanesulfonic acid) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism, residual solvents, or isomerization. For example, amine proton signals may split due to hydrogen bonding with DMSO. Mitigation strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., amine proton exchange).
  • High-resolution MS : Accurately distinguish isotopic patterns (e.g., 35^{35}Cl vs 37^{37}Cl in chlorinated analogs).
  • DFT calculations : Compare experimental vs. simulated spectra (using Gaussian 16 with B3LYP/6-31G* basis set) to validate assignments .

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

Stability under UV light, humidity, and microbial action can be tested via:

  • Photodegradation : Expose aqueous solutions to UV-C (254 nm) and monitor decay via LC-MS; primary products include quinone derivatives.
  • Biodegradation : Use soil slurry assays with Pseudomonas spp. to track amine group oxidation (HPLC quantification).
  • Hydrolysis studies : At pH 2–12 (37°C), with kinetics modeled using first-order rate equations. Data show higher stability in acidic conditions (t1/2_{1/2} > 30 days at pH 2 vs. t1/2_{1/2} = 5 days at pH 12) .

Q. How can computational tools predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations reveal HOMO-LUMO gaps (~3.2 eV) and charge distribution. Software like ORCA or VASP models:

  • Band structure : For potential use in organic semiconductors.
  • Reactivity indices : Fukui functions to predict nucleophilic/electrophilic sites for functionalization.
  • Solubility parameters : Hansen solubility parameters (δD_D, δP_P, δH_H) correlate with experimental solubility in polar aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.